molecular formula C16H18N4 B15212194 N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine CAS No. 787590-61-8

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine

Cat. No.: B15212194
CAS No.: 787590-61-8
M. Wt: 266.34 g/mol
InChI Key: HQGBHOAGBOYBAC-UHFFFAOYSA-N
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Description

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazole ring fused to a pyrazine ring, with a butyl group and a phenyl group attached to the nitrogen and carbon atoms, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Solvents: Toluene, ethyl acetate, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and phenyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

787590-61-8

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-butyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C16H18N4/c1-2-3-9-17-15-16-19-12-14(20(16)11-10-18-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,17,18)

InChI Key

HQGBHOAGBOYBAC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3

Origin of Product

United States

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